molecular formula C15H21FO B13784715 2-Fluoro-4-(4-propylcyclohexyl)phenol CAS No. 83168-09-6

2-Fluoro-4-(4-propylcyclohexyl)phenol

Katalognummer: B13784715
CAS-Nummer: 83168-09-6
Molekulargewicht: 236.32 g/mol
InChI-Schlüssel: PVKOISIMZOLKSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-(4-propylcyclohexyl)phenol is a chemical compound with the molecular formula C15H21FO It is a fluorinated phenol derivative, characterized by the presence of a fluoro group at the 2-position and a propylcyclohexyl group at the 4-position of the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-propylcyclohexyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluorophenol with 4-propylcyclohexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(4-propylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenolic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-(4-propylcyclohexyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(4-propylcyclohexyl)phenol involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The propylcyclohexyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorophenol: A simpler fluorinated phenol with similar chemical properties but lacking the propylcyclohexyl group.

    4-Propylphenol: A phenol derivative with a propyl group at the 4-position but without the fluoro group.

    4-(4-Propylcyclohexyl)phenol: A compound with a similar structure but without the fluoro group.

Uniqueness

2-Fluoro-4-(4-propylcyclohexyl)phenol is unique due to the combination of the fluoro and propylcyclohexyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

83168-09-6

Molekularformel

C15H21FO

Molekulargewicht

236.32 g/mol

IUPAC-Name

2-fluoro-4-(4-propylcyclohexyl)phenol

InChI

InChI=1S/C15H21FO/c1-2-3-11-4-6-12(7-5-11)13-8-9-15(17)14(16)10-13/h8-12,17H,2-7H2,1H3

InChI-Schlüssel

PVKOISIMZOLKSR-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)C2=CC(=C(C=C2)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.